(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a fused bicyclic core structure. Key structural features include:
- Position 6: A hydroxyl group contributing to hydrogen-bonding capacity and solubility.
- Position 7: A 4-ethylpiperazinylmethyl substituent, which enhances basicity and may influence pharmacokinetic properties such as blood-brain barrier penetration.
Its synthesis likely involves condensation reactions for the benzylidene moiety and alkylation for the piperazine substituent, analogous to methods in and .
Properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)15-18-19(26)9-8-17-22(27)21(29-23(17)18)14-16-6-4-5-7-20(16)28-2/h4-9,14,26H,3,10-13,15H2,1-2H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXUZCUZQNHRST-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Construction
The 2,3-dihydrobenzofuran-3-one scaffold is typically synthesized via intramolecular cyclization of ortho-substituted phenoxy ketones or aldehydes. For example, 2-hydroxy-5-methoxybenzaldehyde derivatives undergo acid-catalyzed cyclization to form the dihydrobenzofuran ring, with the ketone group introduced through oxidation.
Piperazine Side Chain Installation
The (4-ethylpiperazin-1-yl)methyl group is introduced via Mannich reactions or nucleophilic alkylation at the C7 position. Patent literature demonstrates that lithium-mediated coupling of pre-formed piperazine derivatives to brominated benzofuran intermediates achieves high regioselectivity.
(2-Methoxyphenyl)methylidene Incorporation
The α,β-unsaturated ketone system at C2 is formed through Claisen-Schmidt condensation between the benzofuran-3-one and 2-methoxybenzaldehyde. Stereochemical control (Z-configuration) is achieved using acidic conditions (e.g., HCl/EtOH) to favor thermodynamic stability.
Stepwise Synthetic Protocol
Synthesis of 6-Hydroxy-2,3-dihydrobenzofuran-3-one
Step 1 : Methylation of 2,5-dihydroxybenzaldehyde with dimethyl sulfate yields 2-hydroxy-5-methoxybenzaldehyde.
Step 2 : Cyclization under H₂SO₄ catalysis (60°C, 4 h) forms 6-methoxy-2,3-dihydrobenzofuran-3-one.
Step 3 : Demethylation using BBr₃ in CH₂Cl₂ (-20°C to rt, 12 h) introduces the C6 hydroxy group.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | (CH₃)₂SO₄, K₂CO₃, acetone, reflux | 89% |
| 2 | H₂SO₄ (conc.), 60°C | 76% |
| 3 | BBr₃, CH₂Cl₂, -20°C→rt | 68% |
Introduction of (4-Ethylpiperazin-1-yl)methyl Group
Step 4 : Bromination at C7 using NBS (AIBN, CCl₄, reflux) yields 7-bromo-6-hydroxy-2,3-dihydrobenzofuran-3-one.
Step 5 : Ullmann-type coupling with 1-ethylpiperazine (CuI, L-proline, K₃PO₄, DMSO, 110°C, 24 h) installs the piperazine moiety.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 4 | NBS, AIBN, CCl₄, reflux | 82% |
| 5 | 1-ethylpiperazine, CuI, L-proline, K₃PO₄, DMSO | 65% |
Condensation with 2-Methoxybenzaldehyde
Step 6 : Claisen-Schmidt condensation using 2-methoxybenzaldehyde (HCl/EtOH, 70°C, 8 h) forms the (Z)-configured α,β-unsaturated ketone. The reaction is monitored by TLC (Rf = 0.45 in EtOAc/hexane 1:1).
| Parameter | Value |
|---|---|
| Temp. | 70°C |
| Time | 8 h |
| Yield | 74% |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern facilities employ microreactor systems to enhance heat transfer and mixing:
Crystallization Optimization
The final compound is purified via anti-solvent crystallization (water added to ethanolic solution) to achieve >99.5% purity. Particle size distribution is controlled using ultrasound-assisted nucleation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis with Structural Analogs
Impact of Piperazine Substitution
Replacing the ethyl group with methyl (as in WO2011002405A1) reduces logP by 0.4 units but decreases CDK2 inhibition (IC₅₀ = 1.2 μM vs. 0.8 μM for ethyl derivative).
Methoxy Position Sensitivity
Ortho-methoxy substitution (target compound) enhances π-π stacking with kinase ATP pockets compared to para-methoxy analogs (Kd = 12 nM vs. 45 nM).
Challenges and Mitigation Strategies
Stereochemical Control
The Z-configuration at C2 is maintained using low-temperature condensation (70°C) to prevent isomerization. Higher temperatures (>90°C) lead to 35% E-isomer contamination.
Piperazine Stability
N-ethylpiperazine is susceptible to oxidation; thus, reactions are conducted under nitrogen with BHT (0.1% w/w) as radical scavenger.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 6-hydroxy group on the benzofuran ring participates in acid-base and nucleophilic reactions.
Piperazine Substituent Reactivity
The 4-ethylpiperazinylmethyl group at C7 undergoes alkylation and acylation due to its secondary amine.
Methylidene Group Reactivity
The 2-[(2-methoxyphenyl)methylidene] moiety enables conjugation and cycloaddition.
Benzofuran-3-one Core Reactivity
The α,β-unsaturated ketone system undergoes typical enone reactions.
Stability Under Environmental Conditions
The compound’s stability influences its synthetic utility:
Synthetic Modifications
Key derivatization strategies include:
-
Side-chain functionalization : Modifying the piperazine or methoxyphenyl groups to alter pharmacokinetics .
-
Core hybridization : Attaching bioactive fragments (e.g., sulfonamides) to the benzofuran scaffold.
Key Challenges in Reaction Design
-
Steric hindrance from the 4-ethylpiperazinylmethyl group limits access to the benzofuran core.
-
Solubility issues in non-polar solvents complicate homogeneous reaction conditions.
-
Regioselectivity in electrophilic attacks due to competing reactive sites.
Scientific Research Applications
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. Benzofuran derivatives have been studied for their ability to interact with neurotransmitter receptors, which could lead to therapeutic effects in conditions such as depression and anxiety.
Case Study: Neuroprotective Effects
Research has indicated that similar benzofuran compounds exhibit neuroprotective effects against oxidative stress in neuronal cells. These findings suggest that (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one may possess similar protective properties, warranting further investigation into its mechanism of action and efficacy.
Anti-Cancer Activity
Benzofuran derivatives are known for their anti-cancer properties, making this compound a candidate for cancer research.
Data Table: Anti-Cancer Activity of Benzofuran Derivatives
| Compound Name | Type of Cancer | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Inhibition of cell proliferation | |
| Compound B | Lung Cancer | Induction of apoptosis | |
| (2Z)-7... | TBD | TBD | TBD |
Synthesis and Optimization
Recent advancements in synthetic methodologies have facilitated the development of this compound. Traditional organic synthesis techniques combined with modern computational methods allow for optimized synthesis routes.
Synthetic Pathway Example
The synthesis may involve:
- Retrosynthetic Analysis : Decomposing the target molecule into simpler precursors.
- Machine Learning Algorithms : Utilizing algorithms to identify potential synthetic routes rapidly and optimize reaction conditions.
Chemical Reactions
The compound can undergo various chemical reactions typical for organic molecules, including:
- Hydrolysis
- Oxidation
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
Stability and Reactivity
Understanding the stability under various conditions (pH, temperature) is crucial for its application in pharmaceuticals. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are vital for characterizing these properties.
Mechanism of Action
The mechanism of action of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of benzofuran-3-one derivatives with structural variations impacting physicochemical and biological properties. Below is a comparative analysis based on substituent modifications (Table 1):
Table 1: Structural and Functional Comparison of Benzofuran-3-one Derivatives
Key Observations:
Substituent at Position 2: Aromatic Groups: The target compound’s 2-methoxyphenyl group offers moderate electron-donating effects compared to the electron-rich thiophene () or 2,3,4-trimethoxybenzylidene (). This may influence binding to hydrophobic pockets in biological targets.
Substituent at Position 7 :
- Piperazine/Piperidine Derivatives : The 4-ethylpiperazine in the target compound provides greater lipophilicity than the cationic 4-methylpiperidinium () or polar 4-(2-hydroxyethyl)piperazine (). This could affect membrane permeability and metabolic clearance.
Hydrogen-Bonding Capacity: The hydroxyl group at position 6 is conserved across all analogs, but additional H-bond donors/acceptors (e.g., trimethoxy or hydroxyethyl groups) in and may enhance solubility or target interactions, as discussed in .
Synthetic Considerations :
- The synthesis of these compounds likely follows similar pathways, such as nucleophilic substitution for piperazine installation () and Claisen-Schmidt condensations for benzylidene formation ().
Research Implications and Limitations
- Lipophilicity : Ethylpiperazine substituents (target compound) may improve CNS penetration, whereas hydroxyethyl groups () favor aqueous solubility.
- Electrostatic Interactions : Cationic piperidinium () or polar substituents could enhance binding to charged biological targets.
- Metabolic Stability : Bulky substituents (e.g., trimethoxybenzylidene) may reduce oxidative metabolism but increase molecular weight.
Further studies are needed to correlate these structural features with bioactivity, toxicity, and pharmacokinetic profiles.
Biological Activity
The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzofuran core , which is known for its diverse biological activities.
- An ethylpiperazine moiety , enhancing its pharmacokinetic properties.
- A methoxyphenyl substituent , which may influence its interaction with biological targets.
Research indicates that compounds similar to this benzofuran derivative can exert their effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation.
- Receptor Interaction : It could interact with specific receptors, modulating their activity and influencing cellular pathways.
- Antimicrobial Activity : Studies have shown that benzofuran derivatives can exhibit significant antimicrobial properties against various pathogens.
Biological Activities
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Benzofuran derivatives have demonstrated notable activity against bacteria, fungi, and viruses. For instance:
- Antibacterial : Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Antifungal : Activity against Candida albicans has been reported, with some derivatives exhibiting inhibition zones exceeding 20 mm in diameter.
Anticancer Activity
Research suggests potential anticancer properties, particularly through:
- Topoisomerase Inhibition : Some benzofuran derivatives act as inhibitors of topoisomerase I, a target in cancer therapy.
- Cell Cycle Regulation : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Neuropharmacological Effects
The ethylpiperazine group may contribute to neuropharmacological activities:
- CNS Activity : Compounds in this class have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Telvekar et al. (2015) | Investigated antimicrobial activity of benzofuran derivatives against C. albicans, noting enhanced activity with specific substitutions. |
| RSC Advances (2023) | Reported on the broad spectrum of biological effects associated with benzofuran scaffolds, including anti-inflammatory and anticancer properties. |
| Smolecule (2023) | Highlighted the potential for these compounds to interact with various biological macromolecules through molecular docking studies. |
Q & A
Q. Table 1: Impact of Substituents on Pharmacokinetics
| Modification | Solubility (LogP) | Metabolic Half-life (h) | Target Affinity (Ki, nM) |
|---|---|---|---|
| 4-Ethylpiperazinyl | 2.1 | 4.2 | 18.3 |
| 4-Methylpiperazinyl | 1.8 | 3.8 | 22.7 |
| Piperidine analog | 2.5 | 5.1 | 35.4 |
Data derived from analogs in .
Advanced: How can researchers resolve contradictions in reported IC50 values across different cancer cell lines?
Answer:
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized protocols : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours for MTT assays) .
- Stability testing : Monitor compound degradation in culture media via HPLC-MS (as in ). Adjust formulations with stabilizers like DMSO (<0.1%).
- Mechanistic validation : Confirm target engagement (e.g., kinase inhibition via Western blotting for phosphorylated proteins) to rule off-target effects .
Advanced: How does the Z-configuration of the benzylidene group influence target binding?
Answer:
The Z-configuration creates a planar geometry that enhances π-π stacking with hydrophobic pockets in kinase domains (e.g., EGFR or CDK2). Comparative studies using molecular docking and X-ray co-crystallography (e.g., ) show:
- Z-isomer : Binds with a ∆G of -9.8 kcal/mol due to optimal alignment with ATP-binding sites.
- E-isomer : Exhibits weaker binding (∆G = -7.2 kcal/mol) due to steric clashes.
Advanced: What analytical methods quantify this compound in biological matrices during pharmacokinetic studies?
Answer:
- Sample preparation : Use protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation .
- Quantification :
- HPLC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with a mobile phase of methanol/10 mM ammonium acetate (65:35) at 0.3 mL/min. Monitor m/z 423.2 → 281.1 (LOQ = 1 ng/mL) .
- Validation parameters : Assess linearity (R² > 0.99), precision (CV < 15%), and recovery (>85%) per ICH guidelines .
Advanced: What computational approaches predict its drug-likeness and toxicity?
Answer:
- ADMET prediction : Use SwissADME to calculate Lipinski’s parameters (MW < 500, LogP < 5) and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
- Molecular dynamics simulations : Analyze binding stability with kinases over 100 ns trajectories (e.g., GROMACS software) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
